molecular formula C8H3F2NO2 B8631206 4,7-Difluoroisoindoline-1,3-dione

4,7-Difluoroisoindoline-1,3-dione

Cat. No. B8631206
M. Wt: 183.11 g/mol
InChI Key: SJTJZLUESDHJJB-UHFFFAOYSA-N
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Patent
US08987256B2

Procedure details

Under argon, 2.15 g (11.68 mmol) of 4,7-difluoro-2-benzofuran-1,3-dione were stirred in 15 ml of formamide at 130° C. for 5 h. The cooled reaction mixture was then added to ice-water. A solid precipitated out. This solid was filtered off with suction and washed with water. The product was dried under high vacuum. This gave 0.45 g (21% of theory) of the target compound.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[C:9](=[O:11])[O:8][C:7](=O)[C:6]=2[C:5]([F:13])=[CH:4][CH:3]=1.C([NH2:16])=O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]2[C:10]=1[C:9](=[O:11])[NH:16][C:7]2=[O:8]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
FC1=CC=C(C=2C(OC(C21)=O)=O)F
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
A solid precipitated out
FILTRATION
Type
FILTRATION
Details
This solid was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was dried under high vacuum

Outcomes

Product
Name
Type
Smiles
FC1=C2C(NC(C2=C(C=C1)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.